molecular formula C9H7IN2 B8280243 5-iodo-4-phenyl-1H-imidazole

5-iodo-4-phenyl-1H-imidazole

Cat. No.: B8280243
M. Wt: 270.07 g/mol
InChI Key: RMTPQFNTGHRNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-4-phenyl-1H-imidazole is a halogen-substituted imidazole derivative characterized by an iodine atom at the 5-position and a phenyl group at the 4-position of the imidazole ring. The iodine substituent introduces significant steric and electronic effects, making the compound a valuable precursor in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

IUPAC Name

5-iodo-4-phenyl-1H-imidazole

InChI

InChI=1S/C9H7IN2/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)

InChI Key

RMTPQFNTGHRNME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC=N2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Substituent Effects on Reactivity and Stability

The iodine atom in 5-iodo-4-phenyl-1H-imidazole distinguishes it from other halogenated analogs. For example:

  • 5-Methyl-2-phenyl-1H-imidazole-4-methanol (CAS 13682-32-1) replaces iodine with a hydroxymethyl group, enhancing hydrogen-bonding capacity but reducing electrophilicity .
  • 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (from ) features a fluorobenzyl group and a formyl substituent, which improve solubility and bioavailability compared to iodine’s bulkier profile.

Table 1: Substituent Comparison

Compound Name Substituents (Position) Key Properties
5-Iodo-4-phenyl-1H-imidazole I (C5), Ph (C4) High steric hindrance, electrophilic C5
5-Methyl-2-phenyl-1H-imidazole-4-methanol CH3 (C5), Ph (C2), CH2OH (C4) Enhanced solubility, H-bond donor
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole S-C2H5 (C2), CHO (C5), 4-F-Bn (N1) Improved metabolic stability
Pharmacological Potential

Imidazole derivatives are frequently explored for antimicrobial and enzyme-inhibitory activities:

  • 4-Hydroxybenzoic acid–1H-imidazole () demonstrates the role of hydrogen-bonding interactions in stabilizing crystal structures, a feature less pronounced in iodinated derivatives due to iodine’s weak H-bonding capacity.
  • 5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one () highlights fluorine’s advantage in enhancing bioavailability, whereas iodine may improve targeting specificity in radioimaging or kinase inhibition .

Table 2: Pharmacological Comparison

Compound Name Biological Activity Key Advantage
5-Iodo-4-phenyl-1H-imidazole Potential kinase inhibitor Iodine’s role in covalent binding
5-Fluoro-indolyl-imidazolidinone Antimicrobial, enzyme inhibition Fluorine’s metabolic stability
4-Hydroxybenzoic acid–imidazole Crystal engineering applications H-bond network stabilization

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